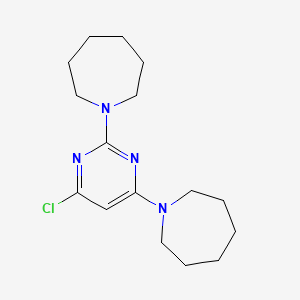![molecular formula C22H24N6OS2 B11663050 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate](/img/structure/B11663050.png)
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with amino groups and a morpholine carbodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with 3-methylphenylamine in the presence of a base such as sodium carbonate. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of cyanuric chloride.
Introduction of the Morpholine Carbodithioate Moiety: The morpholine carbodithioate group is introduced by reacting the intermediate triazine compound with morpholine and carbon disulfide. This step is typically performed under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Amines, thiols; organic solvents like dichloromethane or ethanol; room temperature to reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted triazine derivatives.
Applications De Recherche Scientifique
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes by altering the redox state of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol: This compound shares the triazine core but has different substituents, leading to distinct chemical properties and applications.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Although structurally different, this compound also exhibits interesting biological activities and is used in similar research contexts.
Uniqueness
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate is unique due to the presence of both the triazine core and the morpholine carbodithioate moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C22H24N6OS2 |
|---|---|
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
[4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C22H24N6OS2/c1-15-5-3-7-17(13-15)23-19-25-20(24-18-8-4-6-16(2)14-18)27-21(26-19)31-22(30)28-9-11-29-12-10-28/h3-8,13-14H,9-12H2,1-2H3,(H2,23,24,25,26,27) |
Clé InChI |
PQGNXCHRVMKDMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)SC(=S)N3CCOCC3)NC4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662980.png)
![2-{2-[(Z)-[(2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]phenoxy}acetic acid](/img/structure/B11662984.png)

![Ethyl 4-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]piperazine-1-carboxylate](/img/structure/B11663003.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663004.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11663010.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11663011.png)
![(5Z)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11663016.png)
![N'-[(Z)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide](/img/structure/B11663021.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11663028.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11663029.png)
![Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate](/img/structure/B11663035.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11663040.png)
![ethyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11663042.png)
